molecular formula C19H15N3O2S B5782662 N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide

Cat. No.: B5782662
M. Wt: 349.4 g/mol
InChI Key: MTFZGIQNGUKDMV-UHFFFAOYSA-N
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Description

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide is an organic compound that belongs to the class of aromatic carboxamides This compound is characterized by the presence of a naphthalene ring, a carbamoylphenyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves the reaction of 2-aminobenzamide with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to introduce the carbamothioyl group, followed by purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamoyl and carbamothioyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted carbamoyl or carbamothioyl derivatives.

Scientific Research Applications

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with molecular targets such as enzymes or proteins. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-carbamoylphenyl)-5-nitro-1-benzothiophene-2-carboxamide
  • N-(2-carbamoylphenyl)quinoline-3-carboxamide
  • N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxybenzamide

Uniqueness

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide is unique due to its specific combination of a naphthalene ring and carbamothioyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c20-17(23)15-9-3-4-11-16(15)21-19(25)22-18(24)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,20,23)(H2,21,22,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFZGIQNGUKDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CC=CC=C3C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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